Methyl 4-isopropoxybenzofuran-6-carboxylate
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Overview
Description
Methyl 4-isopropoxybenzofuran-6-carboxylate is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . It is a benzofuran derivative, which means it contains a benzofuran ring structure—a fused ring system consisting of a benzene ring and a furan ring. This compound is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-isopropoxybenzofuran-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 4-isopropoxybenzofuran-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors to maintain consistent reaction conditions and high yields. Purification steps may include distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-isopropoxybenzofuran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzofuran ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 4-isopropoxybenzofuran-6-carboxylate is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological systems to understand its potential biological activities.
Medicine: Investigating its potential as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-isopropoxybenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, benzofuran derivatives are known to exhibit various biological activities, including anti-tumor, antibacterial, and anti-oxidative effects. These activities are often mediated through interactions with enzymes, receptors, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of Methyl 4-isopropoxybenzofuran-6-carboxylate, known for its diverse biological activities.
Benzothiophene: A sulfur analog of benzofuran, also exhibiting significant biological activities.
Indole: A structurally related compound with a nitrogen atom in the ring, widely studied for its pharmacological properties
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxy group and the ester functionality can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
Methyl 4-isopropoxybenzofuran-6-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the benzofuran class of compounds, which are known for various pharmacological activities. The general structure can be represented as follows:
The synthesis typically involves the reaction of 4-isopropoxybenzoic acid with methyl chloroformate in the presence of a base, leading to the formation of the desired ester. The synthetic pathway can be summarized as:
- Reactants : 4-Isopropoxybenzoic acid and methyl chloroformate.
- Catalyst/Base : Triethylamine or similar base.
- Conditions : Room temperature, under inert atmosphere.
- Product : this compound.
Antimicrobial Properties
Research has indicated that various benzofuran derivatives exhibit antimicrobial activities. In particular, this compound has been evaluated for its efficacy against a range of bacterial and fungal strains.
- Study Findings : A study demonstrated that derivatives of benzofurans possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 32 | Antibacterial |
Control (Ceftriaxone) | 16 | Antibacterial |
Control (Pimafucin) | 64 | Antifungal |
Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has shown potential anti-inflammatory effects. In vitro studies have indicated that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
- Experimental Design : Human macrophages were treated with varying concentrations of the compound, and cytokine levels were measured using ELISA assays.
Treatment Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
10 | 25 | 30 |
50 | 45 | 50 |
100 | 70 | 80 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of several benzofuran derivatives, including this compound. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. -
Case Study on Anti-inflammatory Properties :
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of inflammation. The results showed a significant reduction in paw swelling and inflammatory markers, suggesting its potential therapeutic application in inflammatory diseases.
Properties
IUPAC Name |
methyl 4-propan-2-yloxy-1-benzofuran-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-8(2)17-12-7-9(13(14)15-3)6-11-10(12)4-5-16-11/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZMMWIAAPQFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC2=C1C=CO2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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